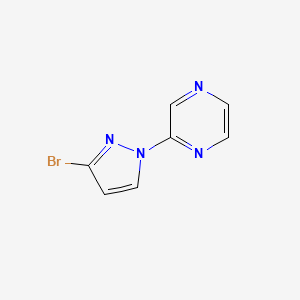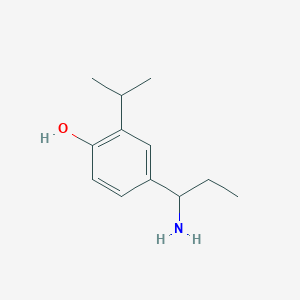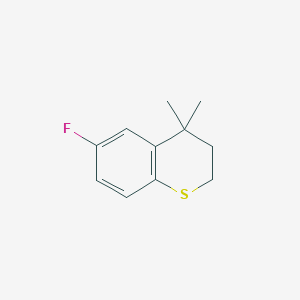
2-(Difluoromethyl)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)cyclohexan-1-amine is an organic compound characterized by the presence of a difluoromethyl group attached to a cyclohexane ring with an amine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)cyclohexan-1-amine typically involves the introduction of a difluoromethyl group into a cyclohexane ring. One common method is the difluoromethylation of cyclohexanone followed by reductive amination. This process can be achieved using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Utilizing fluoroform (CHF3) as a difluoromethylating reagent in a continuous flow setup has been reported to be an effective method .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce various substituted cyclohexane compounds .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and mechanisms.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)cyclohexan-1-amine involves its interaction with molecular targets through its amine and difluoromethyl groups. These interactions can influence various biochemical pathways, making it a valuable compound for studying molecular mechanisms and developing therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Difluoromethyl)cyclohexan-1-amine: Similar in structure but with the difluoromethyl group at a different position on the cyclohexane ring.
1-(Difluoromethyl)cyclohexan-1-amine: Another positional isomer with distinct chemical properties.
Uniqueness
2-(Difluoromethyl)cyclohexan-1-amine is unique due to its specific positioning of the difluoromethyl group, which can result in different reactivity and interaction profiles compared to its isomers. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
1461704-96-0 |
|---|---|
Molekularformel |
C7H13F2N |
Molekulargewicht |
149.18 g/mol |
IUPAC-Name |
2-(difluoromethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C7H13F2N/c8-7(9)5-3-1-2-4-6(5)10/h5-7H,1-4,10H2 |
InChI-Schlüssel |
HLNLZXBEVAQIMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)C(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13317212.png)







![1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13317250.png)





